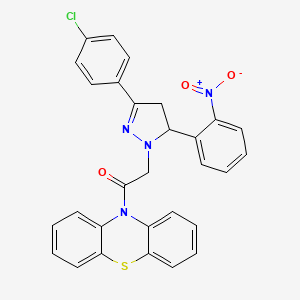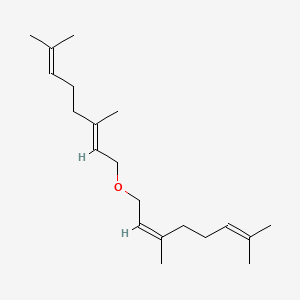
3,5,7-Trioxooctacosanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5,7-Trioxooctacosanoic acid is a long-chain fatty acid with the molecular formula C28H50O5. This compound is characterized by the presence of three keto groups at positions 3, 5, and 7 along its carbon chain. It is a specialty chemical often used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,7-Trioxooctacosanoic acid typically involves the oxidation of octacosanoic acid derivatives. One common method is the controlled oxidation of octacosanoic acid using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction is carried out in a solvent like acetic acid or dichloromethane at elevated temperatures to ensure complete oxidation of the specified carbon atoms.
Industrial Production Methods
Industrial production of this compound involves large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, including temperature, pressure, and reactant concentrations, to achieve high yields and purity of the final product. The use of catalysts and advanced purification techniques, such as distillation and crystallization, further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3,5,7-Trioxooctacosanoic acid undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of shorter-chain carboxylic acids and carbon dioxide.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the keto groups to hydroxyl groups, forming polyhydroxy derivatives.
Substitution: The keto groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the oxygen atoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Solvents: Acetic acid, dichloromethane, ethanol
Major Products Formed
Oxidation: Shorter-chain carboxylic acids, carbon dioxide
Reduction: Polyhydroxy derivatives
Substitution: Amino or alkoxy derivatives
Scientific Research Applications
3,5,7-Trioxooctacosanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in lipid metabolism and its effects on cellular processes.
Medicine: Investigated for potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.
Mechanism of Action
The mechanism of action of 3,5,7-Trioxooctacosanoic acid involves its interaction with cellular membranes and enzymes. The compound’s keto groups can form hydrogen bonds with amino acid residues in enzymes, altering their activity. Additionally, the long hydrophobic carbon chain can integrate into lipid bilayers, affecting membrane fluidity and permeability. These interactions can influence various cellular pathways, including signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Octacosanoic acid: A long-chain fatty acid without keto groups.
3,5,7-Trioxododecanoyl-CoA: A shorter-chain analog with similar keto group positioning.
3,5,7-Trioxododecanoic acid: Another shorter-chain analog with similar functional groups.
Uniqueness
3,5,7-Trioxooctacosanoic acid is unique due to its specific combination of a long carbon chain and multiple keto groups. This structure imparts distinct chemical reactivity and physical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
77787-87-2 |
|---|---|
Molecular Formula |
C28H50O5 |
Molecular Weight |
466.7 g/mol |
IUPAC Name |
3,5,7-trioxooctacosanoic acid |
InChI |
InChI=1S/C28H50O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(29)22-26(30)23-27(31)24-28(32)33/h2-24H2,1H3,(H,32,33) |
InChI Key |
LVCJOHNBUREYNV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)CC(=O)CC(=O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




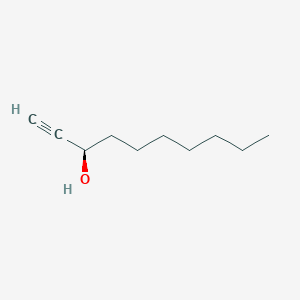

![8-Fluoro-3,10-dimethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B14452180.png)
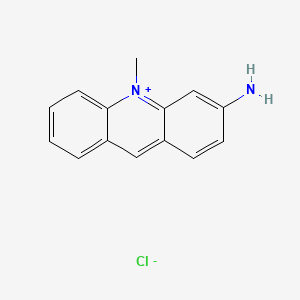
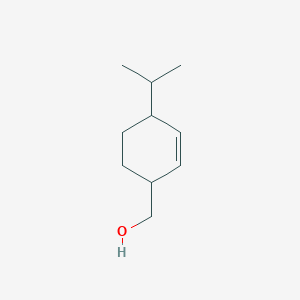
![Benz[a]anthracen-12-ol, 7,12-dihydro-12-methyl-7-methylene-](/img/structure/B14452196.png)
